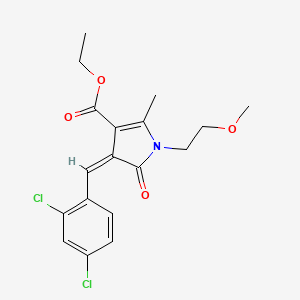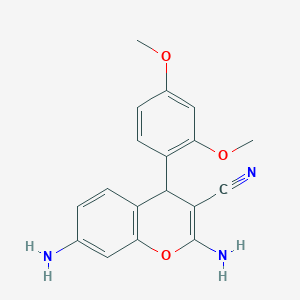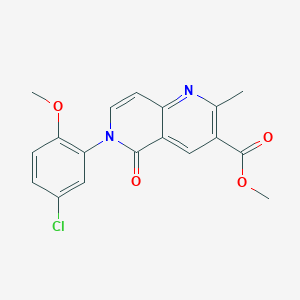
2-(4-fluorophenoxy)-N-(3-pyridinylmethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenoxy)-N-(3-pyridinylmethyl)butanamide is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It is also known by the name of Ostarine. Ostarine is a non-steroidal compound that has been developed for the treatment of muscle wasting and osteoporosis. It has been found to have anabolic effects on muscle tissue, which can help in the development of lean muscle mass.
Mécanisme D'action
2-(4-fluorophenoxy)-N-(3-pyridinylmethyl)butanamide works by binding to the androgen receptor and stimulating the production of proteins that are involved in muscle growth. It also has a selective effect on the androgen receptor, which means that it targets specific tissues in the body, such as muscle and bone tissue, without affecting other tissues.
Biochemical and Physiological Effects:
2-(4-fluorophenoxy)-N-(3-pyridinylmethyl)butanamide has been found to have several biochemical and physiological effects. It has been found to increase muscle mass and strength, improve bone density, and reduce body fat. It has also been found to have a positive effect on insulin resistance and glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-fluorophenoxy)-N-(3-pyridinylmethyl)butanamide has several advantages for lab experiments. It is a non-steroidal compound, which means that it does not have the same side effects as traditional anabolic steroids. It also has a selective effect on the androgen receptor, which means that it targets specific tissues in the body, making it a more effective and safer alternative to traditional anabolic steroids. However, it also has some limitations. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects.
Orientations Futures
There are several future directions for the research on 2-(4-fluorophenoxy)-N-(3-pyridinylmethyl)butanamide. One direction is to study its potential use in the treatment of breast cancer. Another direction is to study its potential use in the treatment of muscle wasting and osteoporosis. Additionally, more research is needed to understand its mechanism of action and to develop more effective and safer 2-(4-fluorophenoxy)-N-(3-pyridinylmethyl)butanamide.
Méthodes De Synthèse
The synthesis of 2-(4-fluorophenoxy)-N-(3-pyridinylmethyl)butanamide involves several steps. The first step involves the preparation of 4-fluorophenol by reacting 4-fluoronitrobenzene with sodium hydroxide. The second step involves the preparation of 3-(chloromethyl)pyridine by reacting 3-picoline with formaldehyde and hydrogen chloride. The third step involves the preparation of 2-(4-fluorophenoxy)-N-(3-pyridinylmethyl)butanamide by reacting 4-fluorophenol and 3-(chloromethyl)pyridine with butyronitrile in the presence of a base.
Applications De Recherche Scientifique
2-(4-fluorophenoxy)-N-(3-pyridinylmethyl)butanamide has been extensively studied for its potential therapeutic applications. It has been found to have anabolic effects on muscle tissue, which can help in the development of lean muscle mass. It has also been found to have potential in the treatment of osteoporosis and muscle wasting. In addition, it has been studied for its potential use in the treatment of breast cancer.
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-N-(pyridin-3-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-2-15(21-14-7-5-13(17)6-8-14)16(20)19-11-12-4-3-9-18-10-12/h3-10,15H,2,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABDUULHSDELKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CN=CC=C1)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-(pyridin-3-ylmethyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4892735.png)
![1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-3,5-dimethylpyridinium bromide](/img/structure/B4892747.png)

![5-[2,4-bis(4-methyl-1-piperazinyl)-5-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4892757.png)

![4-(2-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4892769.png)

![1-[2-(3-fluorophenyl)ethyl]-5-[(4-isopropyl-1-piperazinyl)carbonyl]-2-piperidinone](/img/structure/B4892789.png)
![4-ethoxy-3-nitro-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4892791.png)
![3-phenyl-N-(1-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B4892792.png)
![2,3-dichloro-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4892798.png)
![N-[3-(2-chlorophenoxy)propyl]-1-butanamine](/img/structure/B4892806.png)
![4-chloro-3-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B4892830.png)
